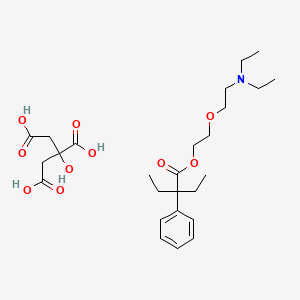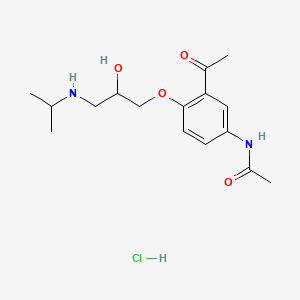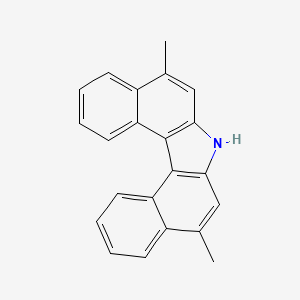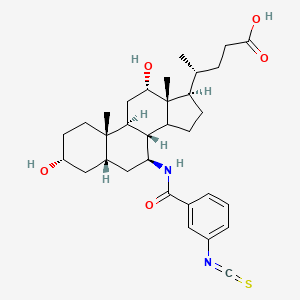
6-Azido-9-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azido-9- is a nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by the presence of an arabinofuranosyl sugar moiety attached to a purine base with an azido group at the 6-position. It is known for its potential antiviral and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azido-9- typically involves the conversion of 9-β-D-arabinofuranosyladenine (ara-A) to its 6-azido derivative. One common method includes the reaction of ara-A with a chlorinating agent to form 6-chloro-9-β-D-arabinofuranosylpurine, which is then treated with sodium azide to yield 6-Azido-9- .
Industrial Production Methods: While specific industrial production methods for 6-Azido-9- are not widely documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and potential therapeutic applications.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Azido-9- undergoes several types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Reduction: 9-Arabinofuranosyl-6-aminopurine.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Azido-9- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new therapeutic agents and as a research chemical.
Mécanisme D'action
The mechanism of action of 6-Azido-9- involves its conversion to 9-β-D-arabinofuranosyladenine (ara-A) in vivo. Ara-A is then phosphorylated to its active triphosphate form, which inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. This mechanism is particularly effective against rapidly dividing cells, making it a potential candidate for antiviral and anticancer therapies .
Comparaison Avec Des Composés Similaires
9-β-D-Arabinofuranosyladenine (ara-A): A nucleoside analog with antiviral properties.
9-β-D-Arabinofuranosylguanine (ara-G): Another nucleoside analog with similar antiviral and anticancer activities.
Uniqueness: 6-Azido-9- is unique due to the presence of the azido group, which can be selectively reduced to an amine, providing a versatile intermediate for further chemical modifications. This structural feature enhances its potential as a prodrug and broadens its applicability in medicinal chemistry .
Propriétés
Numéro CAS |
53821-43-5 |
|---|---|
Formule moléculaire |
C10H11N7O4 |
Poids moléculaire |
293.24 g/mol |
Nom IUPAC |
(3R,4S,5R)-2-(6-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H11N7O4/c11-16-15-8-5-9(13-2-12-8)17(3-14-5)10-7(20)6(19)4(1-18)21-10/h2-4,6-7,10,18-20H,1H2/t4-,6-,7-,10?/m1/s1 |
Clé InChI |
RPEDALNTACVIFY-VTHZCTBJSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N=[N+]=[N-] |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=[N+]=[N-] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N=[N+]=[N-] |
Synonymes |
6-AAP nucleoside 9-(beta-D-arabinofuranosyl)-6-azidopurine 9-arabinofuranosyl-6-azidopurine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1202407.png)
